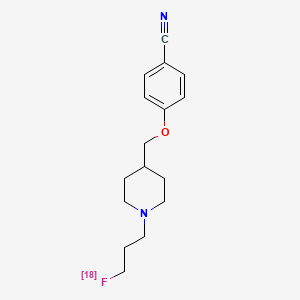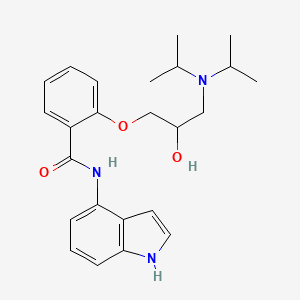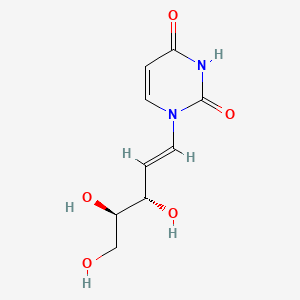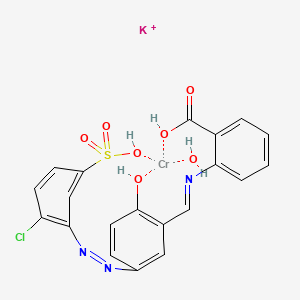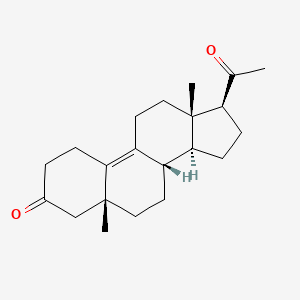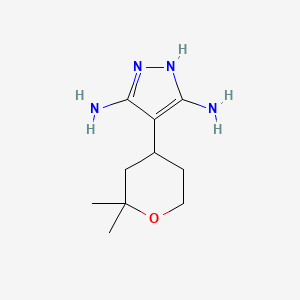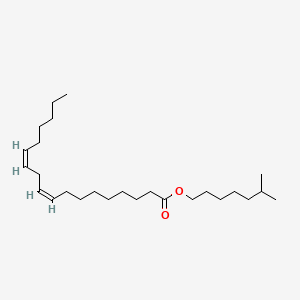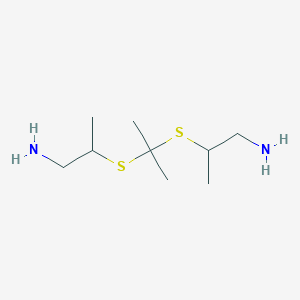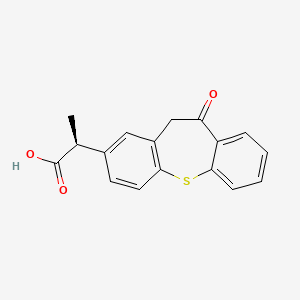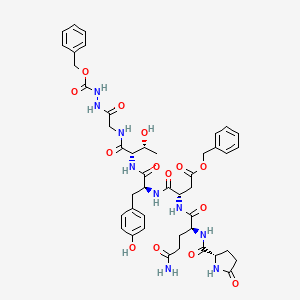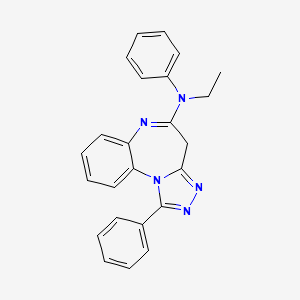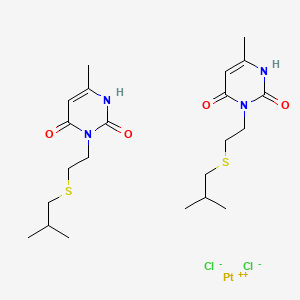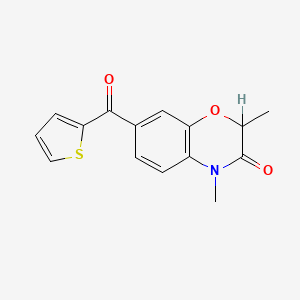
(+-)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound characterized by its unique benzoxazinone structure
Preparation Methods
The synthesis of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylphenol with 2-thiophenecarboxylic acid chloride under basic conditions to form the intermediate, which is then cyclized to produce the final benzoxazinone structure. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazinone ring, especially under acidic or basic conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
(±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one can be compared with other benzoxazinone derivatives, such as:
7-Methyl-3-(2-thienylcarbonyl)-4H-chromen-4-one: Similar in structure but with a chromenone core instead of a benzoxazinone core.
7,8-Dichloro-4-oxo-6-(2-thienylcarbonyl)-4H-chromene-2-carboxylic acid: Contains additional chlorine atoms and a carboxylic acid group, leading to different chemical properties.
The uniqueness of (±)-2,4-Dimethyl-7-(2-thienylcarbonyl)-2H-1,4-benzoxazin-3(4H)-one lies in its specific substitution pattern and the presence of the thienylcarbonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
123172-54-3 |
|---|---|
Molecular Formula |
C15H13NO3S |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2,4-dimethyl-7-(thiophene-2-carbonyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H13NO3S/c1-9-15(18)16(2)11-6-5-10(8-12(11)19-9)14(17)13-4-3-7-20-13/h3-9H,1-2H3 |
InChI Key |
WXYNOWBYYNYICR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=C(C=C2)C(=O)C3=CC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B12734586.png)
